molecular formula C10H13NO2 B13065378 2-(5,6-Dimethylpyridin-3-yl)propanoic acid

2-(5,6-Dimethylpyridin-3-yl)propanoic acid

Cat. No.: B13065378
M. Wt: 179.22 g/mol
InChI Key: RNIFUZLHJGPZHQ-UHFFFAOYSA-N
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Description

2-(5,6-Dimethylpyridin-3-yl)propanoic acid is an organic compound with a molecular formula of C10H13NO2. This compound is characterized by a pyridine ring substituted with two methyl groups at positions 5 and 6, and a propanoic acid group at position 3. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethylpyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5,6-dimethylpyridine.

    Alkylation: The pyridine ring is alkylated at the 3-position using a suitable alkylating agent such as ethyl bromoacetate.

    Hydrolysis: The ester group is then hydrolyzed to form the carboxylic acid group, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted pyridine derivatives.

Scientific Research Applications

2-(5,6-Dimethylpyridin-3-yl)propanoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dimethylpyridin-3-yl)propanoic acid
  • 3-(3-Pyridyl)propanoic acid

Uniqueness

2-(5,6-Dimethylpyridin-3-yl)propanoic acid is unique due to the specific positioning of the methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(5,6-dimethylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C10H13NO2/c1-6-4-9(5-11-8(6)3)7(2)10(12)13/h4-5,7H,1-3H3,(H,12,13)

InChI Key

RNIFUZLHJGPZHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C)C(C)C(=O)O

Origin of Product

United States

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